molecular formula C14H14O4 B12868294 Ethyl 2,4-dioxo-6-phenylhex-5-enoate CAS No. 1027-41-4

Ethyl 2,4-dioxo-6-phenylhex-5-enoate

Cat. No.: B12868294
CAS No.: 1027-41-4
M. Wt: 246.26 g/mol
InChI Key: ZYTPZSVMXSYIFE-CMDGGOBGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dioxo-6-phenylhex-5-enoate typically involves the esterification of 2,4-dioxo-6-phenylhex-5-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-6-phenylhex-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,4-dioxo-6-phenylhex-5-enoate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2,4-dioxo-6-phenylhex-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4-dioxo-6-phenylhex-5-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in both research and industrial applications .

Biological Activity

Ethyl 2,4-dioxo-6-phenylhex-5-enoate, a compound with the molecular formula C14H14O4C_{14}H_{14}O_4 and a molecular weight of 246.26 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and related studies.

PropertyValue
Molecular FormulaC14H14O4C_{14}H_{14}O_4
Molecular Weight246.26 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Synthesis and Derivatives

This compound can be synthesized through various methods, including condensation reactions. A notable study demonstrated the condensation of this compound with 4-substituted phenylhydrazines to yield trisubstituted pyrazoles, which exhibited potential hypoglycemic and antibacterial activities . The synthesis pathway typically involves the reaction of ethyl acetoacetate derivatives with appropriate hydrazines under controlled conditions.

Antibacterial Activity

Research has indicated that derivatives of this compound possess significant antibacterial properties. In particular, the synthesized pyrazoles derived from this compound have shown efficacy against various bacterial strains, suggesting a potential application in antibiotic development .

Hypoglycemic Effects

The same derivatives have also been investigated for their hypoglycemic effects. Studies suggest that these compounds may help in managing blood sugar levels, making them candidates for further research in diabetes treatment .

Case Studies and Research Findings

  • Study on Pyrazole Derivatives :
    • Objective : To evaluate the antibacterial and hypoglycemic effects of compounds derived from this compound.
    • Method : Condensation reactions with various hydrazines were conducted to synthesize derivatives.
    • Results : The resulting pyrazoles exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, along with hypoglycemic effects in diabetic models .
  • Enantioselective Synthesis :
    • Objective : To explore the enantioselective synthesis of cyclobutanes using this compound derivatives.
    • Method : A three-component process involving dirhodium catalysts was employed.
    • Results : High yields (up to 94% enantiomeric excess) were achieved, indicating the compound's versatility in synthetic applications .

Properties

CAS No.

1027-41-4

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl (E)-2,4-dioxo-6-phenylhex-5-enoate

InChI

InChI=1S/C14H14O4/c1-2-18-14(17)13(16)10-12(15)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+

InChI Key

ZYTPZSVMXSYIFE-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)C(=O)CC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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